N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-4-(pyrrolidine-1-sulfonyl)benzamide
Description
N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-4-(pyrrolidine-1-sulfonyl)benzamide is an anthraquinone-based compound featuring a benzamide scaffold substituted with a pyrrolidine sulfonyl group. Its molecular structure combines electron-deficient anthraquinone moieties with a sulfonamide functional group, which is often associated with biological activity, particularly in anti-inflammatory or anticancer contexts .
Properties
IUPAC Name |
N-(9,10-dioxoanthracen-1-yl)-4-pyrrolidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O5S/c28-23-18-6-1-2-7-19(18)24(29)22-20(23)8-5-9-21(22)26-25(30)16-10-12-17(13-11-16)33(31,32)27-14-3-4-15-27/h1-2,5-13H,3-4,14-15H2,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZJRYJVKTXSVHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC4=C3C(=O)C5=CC=CC=C5C4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Data Tables
Table 1: Molecular Properties of Key Analogs
Research Findings and Implications
- Synthetic Flexibility: The target compound and its analogs are synthesized via reflux methods using ethanol/DMF, highlighting scalable production routes .
- Biological Relevance :
- Physical Properties :
- Trifluoromethyl groups in 10a–d enhance thermal stability and lipophilicity, whereas azanium derivatives prioritize solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
